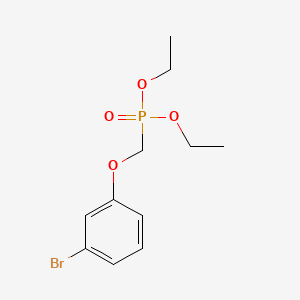![molecular formula C45H71N15O14S2 B14764015 [Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
[Arg8]-Vasotocin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Arg8]-Vasotocin acetate is a neurohypophyseal peptide belonging to the vasopressin/oxytocin hormone family. It is known for its role in mediating various social behaviors, including reproduction, and for its involvement in the regulation of the adrenocortical stress response and water balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Arg8]-Vasotocin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified through large-scale chromatography and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
[Arg8]-Vasotocin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine in aqueous solution.
Reduction: Typically carried out using DTT or TCEP in a buffered solution.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products
The major products of these reactions include various analogs of this compound with altered biological activities and stability profiles .
Aplicaciones Científicas De Investigación
[Arg8]-Vasotocin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior and stress response in various animal models.
Medicine: Explored for potential therapeutic applications in disorders related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mecanismo De Acción
[Arg8]-Vasotocin acetate exerts its effects by binding to specific receptors in the brain and peripheral tissues. These receptors are part of the G-protein coupled receptor family and include vasopressin and oxytocin receptors. Upon binding, the peptide activates intracellular signaling pathways involving cyclic AMP and calcium ions, leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: Another neurohypophyseal peptide with similar functions but different receptor affinities.
Oxytocin: Shares structural similarities and some overlapping functions with [Arg8]-Vasotocin acetate.
Desmopressin: A synthetic analog of vasopressin with enhanced stability and selectivity for vasopressin receptors.
Uniqueness
This compound is unique in its ability to mediate both vasopressin-like and oxytocin-like activities, making it a valuable tool for studying the interplay between these two hormone systems .
Propiedades
Fórmula molecular |
C45H71N15O14S2 |
|---|---|
Peso molecular |
1110.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2.C2H4O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;1-2(3)4/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);1H3,(H,3,4)/t21-,24+,25+,26+,27?,28?,29+,30+,34+;/m1./s1 |
Clave InChI |
BNCSCWMGLBYUQN-LLDOZQRVSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



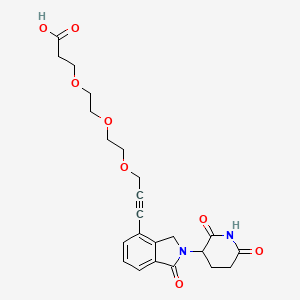

![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

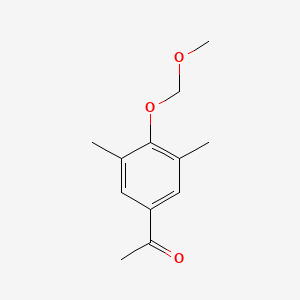
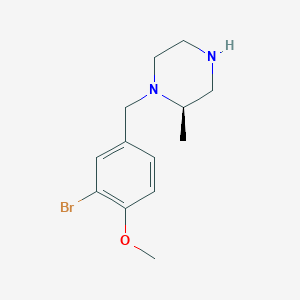
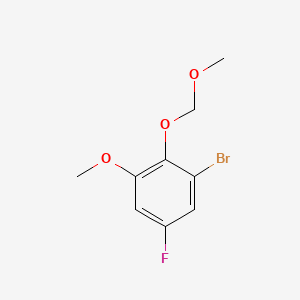

![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
